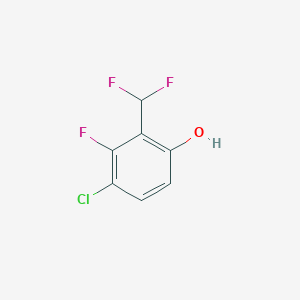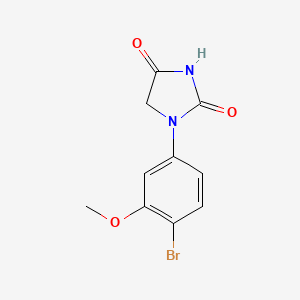
1-(4-Bromo-3-methoxyphenyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-3-methoxyphenyl)imidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine-2,4-dione core substituted with a 4-bromo-3-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-methoxyphenyl)imidazolidine-2,4-dione typically involves the reaction of 4-bromo-3-methoxybenzaldehyde with urea under acidic conditions. The reaction proceeds through a cyclization process, forming the imidazolidine-2,4-dione ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow synthesis techniques to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-methoxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can convert the imidazolidine-2,4-dione ring to other functional groups.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methoxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is attributed to its binding to the voltage-gated sodium channel inner pore, inhibiting sodium ion flow and stabilizing neuronal membranes . The antibacterial activity is linked to its ability to bind to bacterial proteins, disrupting their function .
Comparison with Similar Compounds
1-(4-Bromo-3,5-dimethylphenyl)imidazolidine-2,4-dione: This compound has similar structural features but with additional methyl groups on the phenyl ring.
Thiazolidine-2,4-dione Derivatives: These compounds share the imidazolidine-2,4-dione core but with sulfur atoms, exhibiting different biological activities.
Uniqueness: 1-(4-Bromo-3-methoxyphenyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9BrN2O3 |
|---|---|
Molecular Weight |
285.09 g/mol |
IUPAC Name |
1-(4-bromo-3-methoxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H9BrN2O3/c1-16-8-4-6(2-3-7(8)11)13-5-9(14)12-10(13)15/h2-4H,5H2,1H3,(H,12,14,15) |
InChI Key |
PFKFBFMSSQETNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CC(=O)NC2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


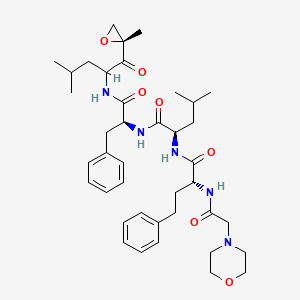
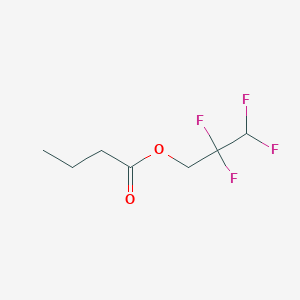


![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline](/img/structure/B15091687.png)
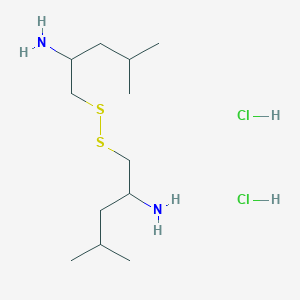
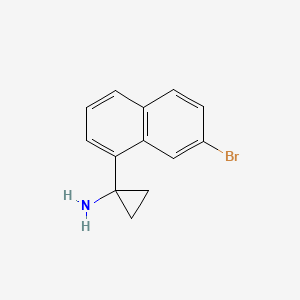
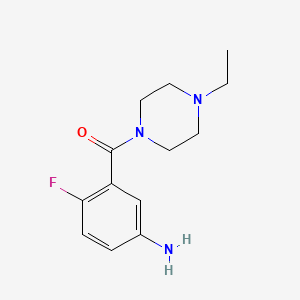
![4-Chloro-5-fluoro-6-methyl-2-[4-(propan-2-yl)phenyl]pyrimidine](/img/structure/B15091708.png)
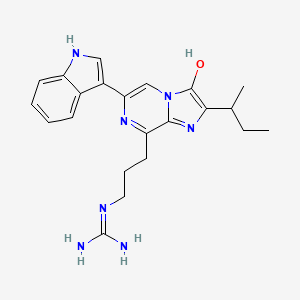
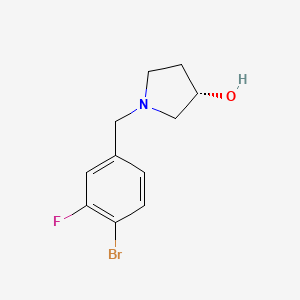
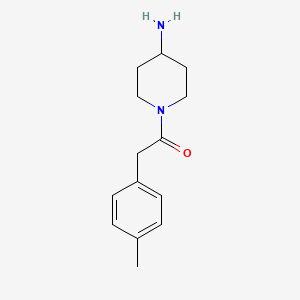
![5-Cyclobutyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B15091734.png)
